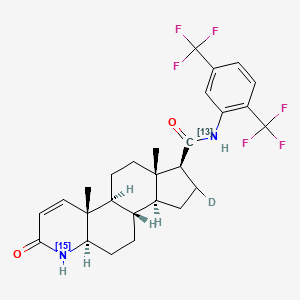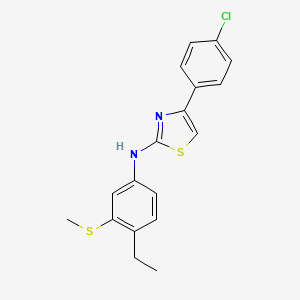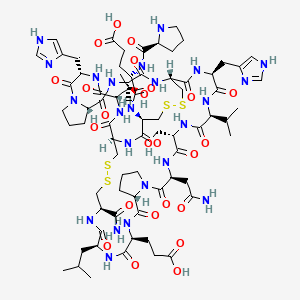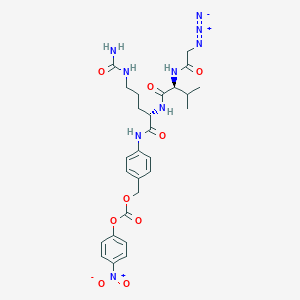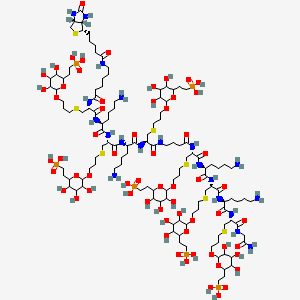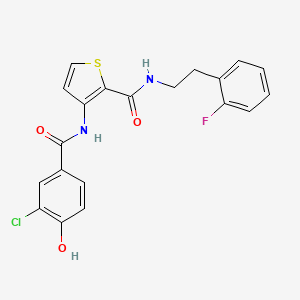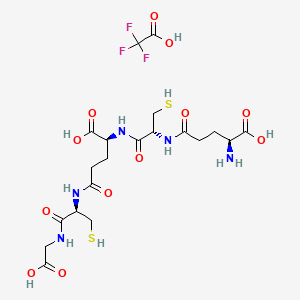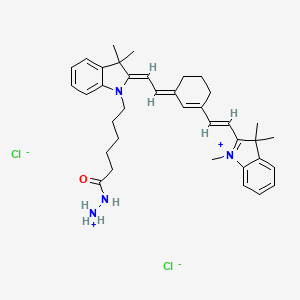
Cyanine7 hydrazide (dichloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine7 hydrazide (dichloride) is a member of the cyanine dye series, known for its application as a fluorescent marker for biomolecules. This compound can interact with biomolecules and bind to double-helical DNA through intercalation, exhibiting enhanced fluorescence upon binding .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine7 hydrazide (dichloride) is synthesized through a series of chemical reactions involving the formation of a heptamethine cyanine dye structure. The synthesis typically involves the condensation of a quaternary ammonium salt with a hydrazide derivative under controlled conditions. The reaction is carried out in an organic solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Cyanine7 hydrazide (dichloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound in its pure form .
化学反应分析
Types of Reactions
Cyanine7 hydrazide (dichloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, altering its fluorescence properties.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperatures and pH conditions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of Cyanine7 hydrazide (dichloride), as well as substituted compounds with different functional groups attached to the hydrazide moiety .
科学研究应用
Cyanine7 hydrazide (dichloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in the labeling of biomolecules, such as proteins and nucleic acids, for imaging and detection purposes.
Medicine: Utilized in diagnostic imaging techniques, including fluorescence microscopy and near-infrared imaging, to visualize biological processes and detect diseases.
Industry: Applied in the development of fluorescent dyes for various industrial applications, including the production of light-sensitive materials .
作用机制
Cyanine7 hydrazide (dichloride) exerts its effects through the intercalation into double-helical DNA, where it binds between the base pairs. This binding enhances the fluorescence of the compound, making it a valuable tool for imaging and detection. The molecular targets include nucleic acids and other biomolecules that interact with the hydrazide group .
相似化合物的比较
Similar Compounds
- Cyanine5 hydrazide (dichloride)
- Cyanine3 hydrazide (dichloride)
- Indocyanine green
Uniqueness
Cyanine7 hydrazide (dichloride) is unique due to its near-infrared fluorescence properties, which provide deeper tissue penetration and reduced background fluorescence compared to other cyanine dyes. This makes it particularly useful for in vivo imaging and applications requiring high sensitivity and specificity .
属性
分子式 |
C37H48Cl2N4O |
|---|---|
分子量 |
635.7 g/mol |
IUPAC 名称 |
[6-[(2Z)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoylamino]azanium;dichloride |
InChI |
InChI=1S/C37H46N4O.2ClH/c1-36(2)29-16-8-10-18-31(29)40(5)33(36)23-21-27-14-13-15-28(26-27)22-24-34-37(3,4)30-17-9-11-19-32(30)41(34)25-12-6-7-20-35(42)39-38;;/h8-11,16-19,21-24,26H,6-7,12-15,20,25,38H2,1-5H3;2*1H |
InChI 键 |
YBDAEKSMRYCHJV-UHFFFAOYSA-N |
手性 SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C\4/C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)/CCC3)C)C.[Cl-].[Cl-] |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)N[NH3+])(C)C)CCC3)C)C.[Cl-].[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


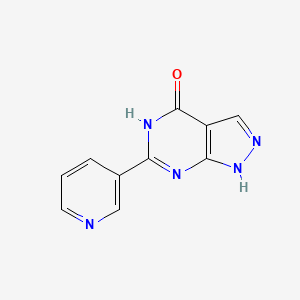
![N-(9-benzamido-32-chloro-52-hydroxy-7,14,20,27,38,45-hexaoxo-17,30,48-triazatridecacyclo[27.23.0.02,18.03,16.06,15.08,13.019,28.021,26.031,51.033,49.034,47.037,46.039,44]dopentaconta-1(52),2(18),3(16),4,6(15),8(13),9,11,19(28),21,23,25,29,31,33(49),34(47),35,37(46),39(44),40,42,50-docosaen-40-yl)benzamide](/img/structure/B15138387.png)
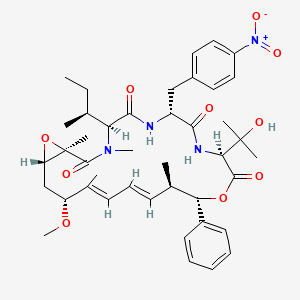
![[(8S)-8-(chloromethyl)-4-hydroxy-1-methyl-7,8-dihydrothieno[3,2-e]indol-6-yl]-[5-(2-pyrrolidin-1-ylethoxy)-1H-indol-2-yl]methanone](/img/structure/B15138408.png)
